

Spectroscopic data for 2-Amino-5-iodopyrazine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-iodopyrazine

Cat. No.: B1286676

[Get Quote](#)

Spectroscopic Data for 2-Amino-5-iodopyrazine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound **2-Amino-5-iodopyrazine**, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of experimental data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification and characterization. The methodologies described herein are standard protocols for the analysis of solid organic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Amino-5-iodopyrazine**. This data has been generated using computational models and should be used as a reference for the identification of this compound.

Table 1: Predicted ^1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.05	Singlet	1H	H-3
7.95	Singlet	1H	H-6
5.00	Broad Singlet	2H	-NH ₂

Predicted using nmrdb.org

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
155.0	C-2
145.0	C-6
140.0	C-3
100.0	C-5

Predicted using nmrdb.org

Table 3: Predicted Major Mass Spectrometry Fragments (Electron Ionization)

m/z	Proposed Fragment
221	[M] ⁺ (Molecular Ion)
127	[I] ⁺
94	[M - I] ⁺

Based on common fragmentation patterns for iodo-substituted aromatic amines.

Table 4: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretch (amine)
3100 - 3000	Medium	C-H stretch (aromatic)
1640 - 1590	Medium to Strong	N-H bend (amine)
1580 - 1450	Medium to Strong	C=C and C=N stretch (aromatic ring)
1350 - 1250	Strong	C-N stretch (aromatic amine)
~500	Medium	C-I stretch

Based on characteristic group frequencies.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be performed to acquire the spectroscopic data for a solid sample like **2-Amino-5-iodopyrazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in the molecule.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-Amino-5-iodopyrazine** for ¹H NMR and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; if necessary, gently warm or vortex the tube.
- Instrument Setup:

- Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the probe for the respective nucleus (^1H or ^{13}C).
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

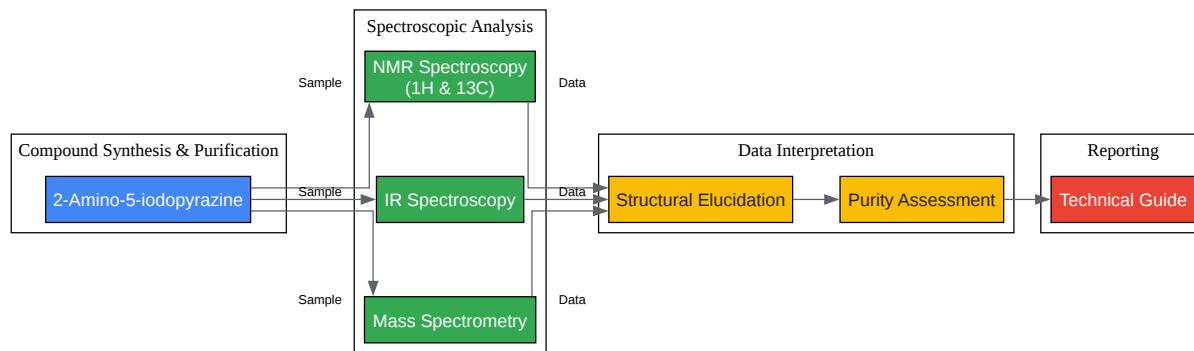
Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of solid **2-Amino-5-iodopyrazine** onto the center of the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
 - Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
- Ionization:
 - Volatilize the sample by heating the probe.
 - Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis:
 - Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- Separate the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Processing:
 - Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic data for 2-Amino-5-iodopyrazine (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1286676#spectroscopic-data-for-2-amino-5-iodopyrazine-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com